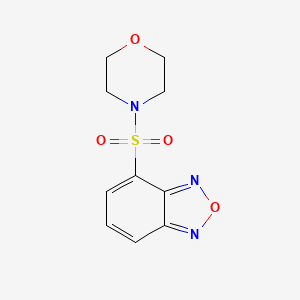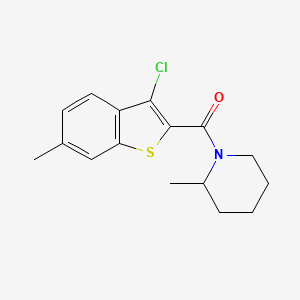
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-6-methyl-1-benzothiophene-2-carbonyl)-2-methylpiperidine is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene ring substituted with a chlorine atom and a methyl group, along with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)-2-methylpiperidine typically involves multiple steps:
Formation of 3-chloro-6-methyl-1-benzothiophene-2-carbonyl chloride: This intermediate can be synthesized by chlorination of 6-methyl-1-benzothiophene-2-carboxylic acid using thionyl chloride or oxalyl chloride under reflux conditions.
Coupling with 2-methylpiperidine: The carbonyl chloride intermediate is then reacted with 2-methylpiperidine in the presence of a base such as triethylamine or pyridine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-6-methyl-1-benzothiophene-2-carbonyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
1-(3-Chloro-6-methyl-1-benzothiophene-2-carbonyl)-2-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)-2-methylpiperidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-methylpiperidine: Lacks the methyl group at the 6-position.
1-(3-Methyl-1-benzothiophene-2-carbonyl)-2-methylpiperidine: Lacks the chlorine atom at the 3-position.
1-(3-Chloro-6-methyl-1-benzothiophene-2-carbonyl)-piperidine: Lacks the methyl group on the piperidine ring.
Uniqueness
1-(3-Chloro-6-methyl-1-benzothiophene-2-carbonyl)-2-methylpiperidine is unique due to the specific combination of substituents on the benzothiophene and piperidine rings. This unique structure may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H18ClNOS |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
(3-chloro-6-methyl-1-benzothiophen-2-yl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H18ClNOS/c1-10-6-7-12-13(9-10)20-15(14(12)17)16(19)18-8-4-3-5-11(18)2/h6-7,9,11H,3-5,8H2,1-2H3 |
InChI Key |
YCANYFWAPXTNDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


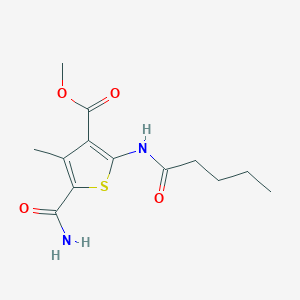
![5-[(octadecylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11116688.png)
![Methyl 2-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11116691.png)
![ethyl 3-(4-{[(2Z)-2-(acetylamino)-3-phenylprop-2-enoyl]amino}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B11116692.png)
![11-benzyl-5-(furan-2-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11116695.png)
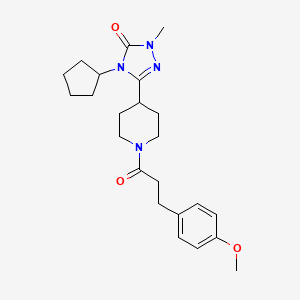
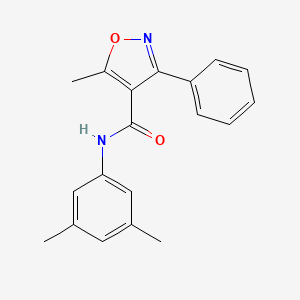
![O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11116714.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B11116718.png)
![N-{2-[(2E)-2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-4-chlorobenzamide](/img/structure/B11116719.png)
![Methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B11116723.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11116725.png)
![2,7-bis[(E)-2-phenylethenyl]-9H-fluorene](/img/structure/B11116728.png)
